molecular formula C10H10N2O2 B1322220 Methyl 6-amino-1H-indole-2-carboxylate CAS No. 167027-30-7

Methyl 6-amino-1H-indole-2-carboxylate

Cat. No. B1322220
CAS RN: 167027-30-7
M. Wt: 190.2 g/mol
InChI Key: PSEIRKHMARZIRI-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-indole-2-carboxylate (MICA) is an important organic compound that has been studied extensively in recent years. It is a derivative of indole-2-carboxylic acid and is a key intermediate in the synthesis of several important compounds. MICA has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It is also used as a reagent in laboratory experiments, and is a useful tool for the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Conformational Studies

Methyl 6-amino-1H-indole-2-carboxylate derivatives are utilized in the synthesis of conformationally constrained tryptophan analogues. These derivatives have been designed for peptide and peptoid conformation elucidation studies. By bridging the α-carbon and the 4-position of the indole ring, these compounds limit the conformational flexibility of the side chain while allowing further derivatization of the amine and carboxylic acid groups (Horwell et al., 1994).

Antiproliferative Activity in Cancer Cells

A novel class of indole-2-carboxylate derivatives, including this compound, has been synthesized and tested for antiproliferative activity against cancer cells. Some of these derivatives exhibited significant antiproliferative activity against HepG2, A549, and MCF7 cells. Notably, certain compounds demonstrated more potent antiproliferative activity than reference drugs, indicating their potential as anticancer lead compounds (Ji et al., 2014).

Spectroscopic Probes

Methyl indole-2-carboxylate derivatives are explored as spectroscopic probes. These derivatives are used in studying local protein environments, with some emitting at wavelengths longer than traditional probes, such as 4-cyanotryptophan. Their application in FTIR, UV-Vis, and fluorescence spectroscopy provides data for computational modeling and the study of substitution effects on electronic transitions of indole (Huang et al., 2018).

Synthetic Applications

Methyl indole-2-carboxylate derivatives are used in various synthetic applications, including the formation of 5H-pyrimido[5,4-b]indole derivatives and other complex organic compounds. These derivatives serve as intermediates in reactions leading to a diverse range of chemical structures with potential biological activities (Shestakov et al., 2009).

Mechanism of Action

Target of Action

Methyl 6-amino-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.

Mode of Action

It has been reported that this compound showed inhibitory activity against influenza a . This suggests that the compound may interact with viral proteins or host cell receptors to inhibit viral replication, but the exact mechanism remains to be determined.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may affect a variety of biochemical pathways.

Result of Action

This compound has been reported to show inhibitory activity against influenza A This suggests that the compound may interfere with the life cycle of the virus, potentially preventing its replication and spread

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been investigated for their potential as biologically active compounds for the treatment of various disorders . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

Methyl 6-amino-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the production of β-amyloid, a key factor in the pathogenesis of Alzheimer’s disease . Additionally, it inhibits ion exchange and melatonin synthesis, demonstrating its potential in modulating neurotransmitter levels . The interactions of this compound with these biomolecules are primarily through binding to specific active sites, leading to enzyme inhibition or activation.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been reported to inhibit the proliferation of cancer cells, including pancreatic cancer cells, by inducing apoptosis and cell cycle arrest . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a critical role in cell growth and differentiation. Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has a high affinity for aldehydes, which allows it to inhibit the production of β-amyloid . Additionally, this compound can cross the blood-brain barrier, enabling it to exert its effects on central nervous system cells . The compound’s ability to modulate enzyme activity and gene expression contributes to its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting cancer cell growth . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that influence its biological activity . These metabolic processes can affect the compound’s efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier allows it to accumulate in the brain, where it can exert its effects on central nervous system cells . Additionally, this compound is distributed to various tissues, including the liver and kidneys, where it undergoes further metabolism and excretion.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

methyl 6-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEIRKHMARZIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622138
Record name Methyl 6-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167027-30-7
Record name Methyl 6-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-Nitro-1H-indole-2-carboxylic acid methyl ester (108) 200 mg (0.91 mmole) in a mixture of methanol/ethylacetate 1:1 10% Pd/C (40 mg) was added. The flask was rinsed 3 times with hydrogen and filled with hydrogen at 30 to 35 psi. The suspension was stirred vigorously at room temperature for 30 minutes. The catalyst was filtered off, the filtrate was evaporated in vacuo to dryness. The resulted 6-amino-1H-indole-2-carboxylic acid methyl ester gave a single spot on TLC (Silica, toluene-ethylacetate 7:3, Rf:0.31) and was used for the next step without purification
Quantity
200 mg
Type
reactant
Reaction Step One
Name
methanol ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To 551 mg methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate dissolved in 15 mL dichloromethane was added 5 mL trifluoroacetic anhydride, and the mixture stirred at room temperature for 1.5 h. P The mixture was partitioned between dichloromethane and 1 N sodium hydroxide until neutral, dried over magnesium sulfate and concentrated. Obtained 360 mg of the crude methyl 6-amino-1H-indole-2-carboxylate. To 200 mg (1.05 mmol) of crude product dissolved in 5 mL dichloromethane and 340 □L pyridine at 0° C. was added 81 □L methanesulfonyl chloride. The mixture was stirred at 0° C. for 1 h, was partitioned between dichloromethane and 1 N hydrochloric acid until neutral, was dried over magnesium sulfate and concentrated to obtain 333 mg of methyl 6-[(methylsulfonyl)amino]-1H-indole-2-carboxylate as crude product.
Quantity
551 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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